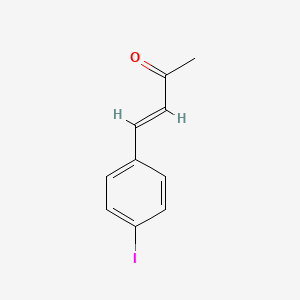

3-Buten-2-one, 4-(4-iodophenyl)-

Description

BenchChem offers high-quality 3-Buten-2-one, 4-(4-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Buten-2-one, 4-(4-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18175-21-8 |

|---|---|

Molecular Formula |

C10H9IO |

Molecular Weight |

272.08 g/mol |

IUPAC Name |

(E)-4-(4-iodophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ |

InChI Key |

RNZRSAAJEHQBKM-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)I |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-iodophenyl)-3-buten-2-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-iodophenyl)-3-buten-2-one, a member of the chalcone family of compounds. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a significant class of molecules in medicinal chemistry. They are recognized for their broad spectrum of biological activities and serve as versatile synthons for the preparation of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the synthesis, properties, and potential applications of this specific iodinated chalcone.

Compound Identification and Physicochemical Properties

CAS Number: 18175-21-8 (provisional)

While not yet universally cataloged in major chemical databases, the CAS number 18175-21-8 has been assigned to 4-(4-iodophenyl)-3-buten-2-one by some chemical suppliers. Researchers should exercise due diligence in confirming the identity of the compound through analytical characterization.

Molecular Formula: C₁₀H₉IO

Molecular Weight: 272.08 g/mol

Structure:

Physicochemical Properties:

The physicochemical properties of 4-(4-iodophenyl)-3-buten-2-one are not extensively documented in publicly available literature. However, based on the properties of analogous chalcones, the following can be inferred:

| Property | Predicted Value/Observation |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Expected to be in the range of 80-120 °C |

| Solubility | Likely soluble in common organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO). Poorly soluble in water. |

| Stability | Stable under normal laboratory conditions. May be sensitive to light and strong oxidizing agents. |

Synthesis of 4-(4-iodophenyl)-3-buten-2-one: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 4-(4-iodophenyl)-3-buten-2-one is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde (4-iodobenzaldehyde) with a ketone (acetone).

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A strong base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of acetone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 4-(4-iodophenyl)-3-buten-2-one.

Detailed Experimental Protocol

Materials:

-

4-Iodobenzaldehyde

-

Acetone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-iodobenzaldehyde (1 equivalent) in a minimal amount of 95% ethanol.

-

Addition of Ketone: To the stirred solution, add acetone (1.5-2 equivalents).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain a gentle reaction rate.

-

Reaction Monitoring: A precipitate, the desired product, should begin to form. Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining base and salts. Further wash with a small amount of cold ethanol to remove unreacted starting materials. Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(4-iodophenyl)-3-buten-2-one.

Spectral Characterization

Accurate characterization of the synthesized 4-(4-iodophenyl)-3-buten-2-one is crucial for confirming its identity and purity. The following are the expected spectral data based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ (methyl ketone) |

| ~6.7 | Doublet | 1H | Vinylic proton α to the carbonyl |

| ~7.5 | Doublet | 1H | Vinylic proton β to the carbonyl |

| ~7.2 | Doublet | 2H | Aromatic protons ortho to the iodine |

| ~7.8 | Doublet | 2H | Aromatic protons meta to the iodine |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~27 | -CH₃ |

| ~95 | C-I (aromatic) |

| ~128 | Vinylic CH |

| ~130 | Aromatic CH |

| ~138 | Aromatic CH |

| ~142 | Vinylic CH |

| ~198 | C=O (ketone) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (aromatic and vinylic) |

| ~1660 | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | C=C stretch (vinylic) |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~980 | C-H bend (trans-vinylic) |

| ~820 | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Expected M⁺ peak: m/z = 272

-

Key fragments: Loss of a methyl group (m/z = 257), loss of an acetyl group (m/z = 229), and a prominent peak for the iodophenyl cation (m/z = 204).

Applications in Research and Drug Development

The chalcone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The introduction of an iodine atom into the phenyl ring of 4-phenyl-3-buten-2-one can significantly influence its biological activity through several mechanisms:

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

-

Increased Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can improve its membrane permeability and cellular uptake.

-

Metabolic Stability: The C-I bond is generally more stable than C-Br or C-Cl bonds, which can lead to improved metabolic stability.

-

Radiolabeling Potential: The presence of iodine allows for the potential development of radiolabeled analogs for use in molecular imaging (SPECT or PET) or targeted radionuclide therapy.

Potential Therapeutic Areas

While specific biological data for 4-(4-iodophenyl)-3-buten-2-one is limited, research on analogous iodinated chalcones and related compounds suggests potential applications in several therapeutic areas:

-

Anticancer Activity: Many chalcone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Effects: Chalcones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

-

Antimicrobial Properties: The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor and can react with nucleophilic residues in microbial enzymes and proteins, leading to antimicrobial effects.

-

Neuroprotective Potential: Some chalcones have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially through their antioxidant and anti-inflammatory activities.

Signaling Pathway Modulation

Chalcones are known to interact with various signaling pathways implicated in disease. A potential mechanism of action for 4-(4-iodophenyl)-3-buten-2-one could involve the modulation of key inflammatory or cell survival pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by 4-(4-iodophenyl)-3-buten-2-one.

Safety and Handling

As with any chemical compound, 4-(4-iodophenyl)-3-buten-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

4-(4-iodophenyl)-3-buten-2-one is a promising chalcone derivative with significant potential for applications in drug discovery and development. Its synthesis is straightforward via the Claisen-Schmidt condensation, and its structure offers opportunities for further chemical modification to optimize its biological activity. The presence of the iodine atom provides unique properties that can be exploited for developing novel therapeutic and diagnostic agents. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

A comprehensive list of references will be compiled as more specific literature on 4-(4-iodophenyl)-3-buten-2-one becomes available. The following are general references on the synthesis and biological activity of chalcones:

- Zhuang, C., et al. (2017). Chalcones: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.

- Sahu, N. K., et al. (2012). Chalcones: A Promising Molecule for Drug Discovery. Journal of Pharmacy Research, 5(2), 944-950.

- Gomes, M. N., et al. (2017). Chalcone Derivatives: A Patent Review (2011-2016).

- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.

- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.

Technical Safety & Handling Guide: p-Iodobenzalacetone

CAS No: 18175-21-8 Synonyms: 4-(4-Iodophenyl)-3-buten-2-one; p-Iodobenzylideneacetone Version: 2.1 (Research & Development Focus)

Executive Summary & Chemical Identity

p-Iodobenzalacetone is an

Due to limited commercial availability of specific toxicological datasets for this iodine derivative, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) with well-characterized analogs (e.g., p-chlorobenzalacetone, benzalacetone). Researchers must treat this compound as a potent alkylating agent and lachrymator .

Physicochemical Profile

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 272.08 g/mol | |

| Physical State | Crystalline Solid | Typically pale yellow needles |

| Melting Point | ~105–110 °C (Predicted) | Verify experimentally; analogs range 60–120°C |

| Solubility | Soluble: DCM, EtOAc, DMSOInsoluble: Water | Hydrophobic character dominates |

| Reactivity | Light Sensitive; Electrophilic | Protect from UV/Light to prevent C-I bond homolysis |

Hazard Characterization (GHS Framework)

Classification derived from structural analogs (Benzalacetone, CAS 122-57-6) and functional group alerts.

Signal Word: WARNING

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (Skin Sensitizer).

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Operational Safety & Engineering Controls

Containment Strategy

The primary risk is mucous membrane irritation (lachrymatory effect) and skin sensitization via Michael addition to dermal proteins.

-

Primary Barrier: All handling of solid powder must occur inside a certified Chemical Fume Hood .

-

Secondary Barrier: Weighing operations should use a micro-balance enclosure or static-free weighing funnels to prevent dust dispersion.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., instrument maintenance), use a NIOSH-approved respirator with OV/P100 cartridges (Organic Vapor + Particulate).

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged synthesis handling, double-gloving is recommended.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient if fine dust is generated.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the alkylating effects of the enone system.

Figure 1: Decision tree for emergency response following p-iodobenzalacetone exposure.

Technical Protocol: Synthesis & Validation

For researchers requiring fresh material, the Claisen-Schmidt condensation is the gold standard. This protocol is self-validating via melting point and visual precipitation.

Reagents

-

A: 4-Iodobenzaldehyde (1.0 eq)

-

B: Acetone (Reagent grade, excess 3-5 eq to prevent di-condensation)

-

C: NaOH (10% aqueous solution)

-

Solvent: Ethanol (95%)[1]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 4-iodobenzaldehyde in Ethanol. Add Acetone.

-

Catalysis: Add 10% NaOH dropwise while stirring at room temperature. The solution will likely turn yellow/orange.

-

Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product is less polar than the aldehyde.[1]

-

Workup (Self-Validating Step):

-

Pour the reaction mixture into ice-cold water .

-

Validation: A precipitate must form.[2] If oil forms, scratch the glass or cool further to induce crystallization.

-

-

Purification: Filter the solid. Recrystallize from minimal hot Ethanol.

-

Characterization:

-

1H NMR (CDCl3): Look for the trans-alkene doublets (

Hz) around 6.5–7.5 ppm. -

Purity Check: Sharp melting point (Target range: 105–110°C). Broad range indicates oligomerization.

-

Toxicology & Mechanism of Action

Understanding the why behind the toxicity ensures better compliance. p-Iodobenzalacetone is a Michael Acceptor .

The Alkylation Pathway

The

-

Sensitization: Covalent modification of skin proteins (haptenization) leads to immune recognition.

-

Lachrymation: Activation of TRPA1 channels in corneal nerves causes pain and tearing.

-

Cellular Stress: Depletion of intracellular glutathione (GSH) induces oxidative stress.

Figure 2: Mechanistic pathway of toxicity via Michael Addition to biological thiols.

References

-

Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 13649666, 4-(4-Iodophenyl)-3-buten-2-one. [Link]

-

Synthesis Protocol: "The Aldol Condensation: Synthesis of Dibenzalacetone." West Virginia University, Dept of Chemistry. (Adapted for mono-condensation). [Link]

-

Mechanism of Action: A. T. Dinkova-Kostova et al. "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proc Natl Acad Sci U S A. 2001. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Selection of Suzuki-Miyaura Coupling Partners for Iodinated Enones

Introduction: The Strategic Value of C-C Bonds in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, has profoundly impacted the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] This reaction typically couples an organoboron species with an organohalide, catalyzed by a palladium complex.[4]

Iodinated enones, a class of α,β-unsaturated ketones, are particularly potent electrophilic partners in this transformation. The inherent reactivity of the carbon-iodine bond allows for facile oxidative addition to the palladium catalyst, often under milder conditions than those required for the corresponding bromo- or chloro-enones.[1][5] This guide provides an in-depth exploration of suitable organoboron coupling partners for iodinated enones, details the underlying reaction mechanism, and presents robust protocols for researchers in synthetic chemistry and drug development.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[4]

The generally accepted mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the iodinated enone. This step forms a square-planar Pd(II) complex. The high reactivity of iodides makes this step particularly efficient.[4][6]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The organoboron reagent must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This complex then exchanges its organic group with the halide on the Pd(II) center.[3][7]

-

Reductive Elimination: The newly formed di-organopalladium(II) intermediate undergoes reductive elimination, forging the desired C-C bond in the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][4]

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Heterogeneous Coupling with Recyclable 10% Pd/C

This protocol is adapted from a robust procedure for coupling 2-iodocycloenones with arylboronic acids and is noted for its operational simplicity and environmentally benign profile. [5]

-

Reagents:

-

Iodinated enone (1.0 equiv, 1.5 mmol)

-

Arylboronic acid (2.0 equiv, 3.0 mmol)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv, 3.0 mmol)

-

10% Palladium on Carbon (10% Pd/C) (5 mol %, 79.5 mg)

-

1,2-Dimethoxyethane (DME) and Water (1:1 mixture, 9.0 mL total)

-

-

Procedure:

-

To a round-bottom flask, add the iodinated enone (1.5 mmol), arylboronic acid (3.0 mmol), and Na₂CO₃ (318 mg, 3.0 mmol).

-

Add the 10% Pd/C catalyst (79.5 mg).

-

Add the DME/H₂O solvent mixture (4.5 mL of each).

-

Stir the mixture vigorously at room temperature (25 °C) under air. Monitor the reaction by TLC. Reactions are typically complete within a few hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

-

Dilute the filtrate with water (5 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Microwave-Assisted High-Speed Synthesis

This protocol is optimized for rapid synthesis using microwave irradiation, which can dramatically reduce reaction times from hours to minutes. It is based on conditions developed for the coupling of iodoenaminones. [8]

-

Reagents:

-

Iodinated enone (1.0 equiv, 0.10 mmol)

-

Arylboronic acid (1.7 equiv, 0.17 mmol)

-

Barium Hydroxide (Ba(OH)₂) (2.0 equiv, 0.20 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equiv, 0.02 mmol)

-

1,4-Dioxane and Water (degassed, ratio varies, see table)

-

-

Procedure:

-

In a microwave-safe reaction vial, combine the iodinated enone (0.10 mmol), arylboronic acid (0.17 mmol), Ba(OH)₂ (0.20 mmol), and Pd(PPh₃)₄ (0.02 mmol).

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) to achieve a concentration of 0.25–0.5 M.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 150 °C for 15 minutes.

-

Workup: After cooling, follow the standard aqueous workup, extraction, and purification steps as described in Protocol 1.

-

Data Presentation: Optimizing Conditions and Substrate Scope

Systematic optimization is key to achieving high yields. The following table, adapted from literature data on a similar iodo-enaminone system, illustrates the profound impact of base and solvent selection. [8] Table 1: Optimization of Reaction Conditions for Coupling with 4-Methoxyphenylboronic Acid

| Entry | Base | Solvent (Dioxane:H₂O) | Temperature (°C) | Time | Yield (%) |

| 1 | K₃PO₄ | 1:1 | 100 | 18 h | 45 |

| 2 | K₂CO₃ | 1:1 | 100 | 18 h | 60 |

| 3 | Et₃N | 1:1 | 100 | 18 h | 25 |

| 4 | Ba(OH)₂ | 1:1 | 100 | 18 h | 70 |

| 5 | Ba(OH)₂ | 4:1 | 100 | 18 h | 75 |

| 6 | Ba(OH)₂ | Dioxane/H₂O | 150 (MW) | 15 min | 81 |

Data adapted from J. Org. Chem. 2008, 73, 15, 5949–5952. [8]The results clearly indicate that Ba(OH)₂ is a superior base and microwave heating significantly improves both reaction time and yield.

The optimized microwave conditions demonstrate broad applicability across various arylboronic acids.

Table 2: Scope of Arylboronic Acid Coupling Partners (Microwave Conditions)

| Entry | Arylboronic Acid Partner | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 4-MeO-Aryl Enone | 81 |

| 2 | 4-Methylphenylboronic acid | 4-Me-Aryl Enone | 78 |

| 3 | Phenylboronic acid | Phenyl Enone | 75 |

| 4 | 4-Chlorophenylboronic acid | 4-Cl-Aryl Enone | 65 |

| 5 | 4-Trifluoromethylphenylboronic acid | 4-CF₃-Aryl Enone | 58 |

| 6 | 2-Thienylboronic acid | 2-Thienyl Enone | 72 |

Data adapted from J. Org. Chem. 2008, 73, 15, 5949–5952. [8]The reaction tolerates both electron-donating and electron-withdrawing groups, as well as heterocyclic partners, showcasing its synthetic utility.

Conclusion

The Suzuki-Miyaura cross-coupling of iodinated enones is a powerful and reliable method for constructing C(sp²)-C(sp²) bonds. The high reactivity of the C-I bond allows for flexible and mild reaction conditions. By carefully selecting the organoboron partner—whether a standard boronic acid for simplicity or a stabilized boronic ester for more complex applications—and optimizing the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse array of substituted enones. The protocols provided, including a practical heterogeneous method and a high-speed microwave-assisted approach, offer robust starting points for application in academic and industrial laboratories.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Couty, F., & Grel, C. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(20), 8139–8142. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Wang, L., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

Hes-so, A. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Comins, D. L., et al. (2008). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. PMC - NIH. [Link]

-

Zhang, L., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

-

Malik, I., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. ResearchGate. [Link]

-

Semantic Scholar. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. [Link]

-

ResearchGate. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]

-

MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pure.hw.ac.uk [pure.hw.ac.uk]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Evaluation of Radioiodinated Chalcones for Amyloid Imaging

[1][2][3][4][5]

Executive Summary

This guide details the precision radiosynthesis of radioiodinated chalcones (1,3-diphenyl-2-propen-1-ones) designed for Single Photon Emission Computed Tomography (SPECT) imaging of β-amyloid (Aβ) plaques.[1][2][3] Unlike rigid benzothiazole derivatives (e.g., Thioflavin-T), chalcones offer a flexible "push-pull" electron scaffold that tolerates significant structural modification while maintaining high affinity (

The protocol focuses on the oxidative radioiododestannylation of tributyltin precursors—the industry "gold standard" for generating high specific activity tracers required for neuroimaging.

Chemical Design Strategy: The "Push-Pull" Scaffold

To successfully image amyloid plaques, a radiotracer must cross the Blood-Brain Barrier (BBB) and bind specifically to the

Structure-Activity Relationship (SAR)

-

The Core: The

-unsaturated ketone linker allows for conjugated electron delocalization between the two aromatic rings (Ring A and Ring B). -

Electronic Requirements: A donor group (e.g.,

, -

Lipophilicity: The target LogP is 2.0 – 3.5 . Values

limit BBB penetration; values

Why Iododestannylation?

Direct electrophilic iodination of activated rings often yields low specific activity and regio-isomeric mixtures.

-

Regiospecificity: The tributyltin (

) group directs the iodine exactly to the desired position. -

High Specific Activity: The reaction is "no-carrier-added," theoretically allowing specific activities approaching that of the isotope itself (e.g., ~2,200 Ci/mmol for

).

Experimental Protocol: Radiosynthesis

Safety Note: All procedures involving radioiodine (

Materials & Reagents[6][7]

-

Precursor: 4-(dimethylamino)-4'-(tributylstannyl)chalcone (purity >95% by NMR).

-

Radioisotope: [

]NaI in 0.1 M NaOH (high concentration, reductant-free). -

Oxidant: 30% Hydrogen Peroxide (

) or Chloramine-T (CAT). Note: -

Solvent: Glacial Acetic Acid (AcOH).

-

Quench: Sodium Bisulfite (

) saturated solution.

Synthesis Workflow (Step-by-Step)

-

Preparation: In a sealed reaction vial (V-vial), dissolve 50

g of the tributyltin precursor in 50 -

Acidification: Add 50

L of Glacial Acetic Acid. The acidic environment is crucial to generate the electrophilic iodonium species ( -

Activity Addition: Add 1–5 mCi (37–185 MBq) of [

]NaI. -

Initiation: Add 50

L of 3% -

Incubation: Allow the reaction to proceed at Room Temperature (25°C) for 5–10 minutes .

-

Expert Insight: Do not heat. Chalcones are susceptible to Michael addition or polymerization at high temps/low pH.

-

-

Quenching: Terminate the reaction by adding 100

L of saturated -

Neutralization: Adjust pH to ~7.0 using saturated Sodium Bicarbonate (

) if direct injection onto a pH-sensitive column is required; otherwise, inject directly for purification.

HPLC Purification & QC

Purification is mandatory to remove the toxic organotin byproduct and unreacted iodide.

-

Column: Phenomenex Luna C18(2), 5

m, 250 x 4.6 mm. -

Mobile Phase: Acetonitrile (ACN) : Water (

TFA).-

Gradient: 60% ACN isocratic (or 50%

90% gradient over 20 mins).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV (350 nm for chalcone absorbance) and Gamma (Radiometric).

-

Collection: Collect the radioactive peak corresponding to the non-radioactive iodinated standard (retention time typically 10–15 min).

-

Formulation: Evaporate ACN under a stream of

(gentle heat <40°C) and reconstitute in 10% EtOH/Saline for biological use.

Quality Control Criteria:

| Parameter | Acceptance Criteria |

|---|

| Radiochemical Purity |

Visualizing the Pathway

The following diagram illustrates the conversion of the bromo-chalcone to the tin precursor, followed by the radiolabeling cycle.

Figure 1: Synthesis pathway from bromo-chalcone to radioiodinated tracer via oxidative destannylation.

Biological Validation Protocols

In Vitro Binding Assay (Aβ Aggregates)

To confirm the tracer binds Aβ plaques, you must generate aggregates first.

-

Aggregate Formation:

-

Dissolve Aβ(1-42) peptide in DMSO to 1 mM.

-

Dilute to 100

M with PBS (pH 7.4). -

Incubate at 37°C for 24–48 hours with gentle shaking.

-

Validation: Confirm fibril formation using Thioflavin-T fluorescence (Excitation 450 nm / Emission 482 nm).

-

-

Competition Binding (Ki Determination):

-

Mix: 50

L Aβ aggregates (final conc ~10 nM) + 50 -

Incubate: 1 hour at Room Temperature.

-

Separate: Vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Wash: 3 x 3 mL ice-cold Tris-HCl buffer.

-

Count: Measure filter radioactivity in a gamma counter.

-

In Vivo Biodistribution (Mouse Model)

Key metrics for a successful brain tracer are high initial uptake and rapid washout .

-

Subject: Normal ddY or C57BL/6 mice (n=4 per timepoint).

-

Injection: 10

Ci (370 kBq) via tail vein. -

Timepoints: 2 min, 10 min, 30 min, 60 min post-injection.

-

Analysis: Harvest brain and blood. Weigh wet tissue and count gamma activity.

-

Calculation: Express data as % Injected Dose per gram (%ID/g).

-

Success Criteria:

-

2 min uptake:

(Indicates excellent BBB penetration). -

60 min uptake:

(Indicates rapid washout from normal tissue, essential for high contrast).[4]

-

Biological Workflow Diagram

Figure 2: Validation workflow from peptide aggregation to in vivo pharmacokinetic evaluation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Radiochemical Yield (<20%) | Insufficient oxidant or wet solvent. | Use fresh |

| Side Products (Polymerization) | Reaction time too long or pH too low. | Reduce reaction time to 2 mins. Buffer pH immediately after quench. |

| High Background Binding (Filters) | Lipophilic tracer sticking to glass fiber. | Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) or BSA. |

| Low Brain Uptake | Tracer metabolized or P-gp substrate. | Check lipophilicity (LogP).[4] If LogP < 1.5, increase alkyl chain length. |

References

-

Fuchigami, T., et al. (2023).[3] Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging. MDPI Pharmaceuticals. [Link]

-

Ono, M., et al. (2007).[5] Novel chalcones as probes for in vivo imaging of beta-amyloid plaques in Alzheimer's brains. Bioorganic & Medicinal Chemistry. [Link]

-

Cui, M. (2014). Past and recent progress of molecular imaging probes for β-amyloid plaques in the brain. Current Medicinal Chemistry. [Link]

- Vallabhajosula, S. (2011). Molecular Imaging: Radiopharmaceuticals for PET and SPECT. Springer.

Sources

- 1. Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. Advances in Aβ imaging probes: a comprehensive study of radiolabelled 1,3-diaryl-2-propen-1-ones for Alzheimer's disease: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06258A [pubs.rsc.org]

- 4. Synthesis and Evaluation of Novel Chalcone Derivatives with 99mTc/Re Complexes as Potential Probes for Detection of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel chalcones as probes for in vivo imaging of beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Iodinated Benzalacetones: A Detailed Guide to Strategies and Protocols

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the general procedures for synthesizing iodinated benzalacetones. This class of compounds, also known as iodinated chalcones, holds significant interest in medicinal chemistry and materials science due to the unique properties conferred by the iodine substituent. This document explores the two primary synthetic strategies, offering in-depth mechanistic insights, step-by-step experimental protocols, and guidance on purification and characterization.

Introduction

Benzalacetones, or chalcones, are α,β-unsaturated ketones that form the central core of a wide variety of biologically active compounds. Their versatile chemical structure, consisting of two aromatic rings linked by a three-carbon enone system, allows for extensive functionalization to modulate their physicochemical and pharmacological properties. The introduction of an iodine atom onto the benzalacetone scaffold can significantly impact its bioactivity, lipophilicity, and metabolic stability. Furthermore, the iodo-substituent serves as a valuable synthetic handle for further molecular elaborations, such as cross-coupling reactions.

This application note will detail the two principal synthetic pathways to access iodinated benzalacetones:

-

Route A: Direct Electrophilic Iodination of a Pre-formed Benzalacetone. This approach involves the initial synthesis of the benzalacetone backbone followed by the introduction of iodine via an electrophilic aromatic substitution reaction.

-

Route B: Claisen-Schmidt Condensation with Iodinated Precursors. This strategy utilizes either an iodinated benzaldehyde or an iodinated acetophenone as a starting material in a base-catalyzed condensation reaction.

A thorough understanding of both methodologies allows for a rational selection of the most appropriate synthetic route based on the availability of starting materials, desired substitution pattern, and scalability.

Synthetic Strategies and Mechanistic Considerations

The synthesis of iodinated benzalacetones can be approached from two distinct directions, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired regiochemistry of the iodine atom and the electronic nature of the substituents on the aromatic rings.

Route A: Direct Electrophilic Iodination of Benzalacetone

This method involves the direct introduction of an iodine atom onto the pre-synthesized benzalacetone molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic iodine species attacks one of the electron-rich aromatic rings.

Causality Behind Experimental Choices:

The key challenge in this approach is controlling the regioselectivity of the iodination. Benzalacetone possesses two aromatic rings and a reactive α,β-unsaturated system, all of which are potential sites for electrophilic attack.

-

The Benzoyl Ring (Ring A): This ring is deactivated by the electron-withdrawing carbonyl group, making it less susceptible to electrophilic attack compared to the styryl ring.

-

The Styryl Ring (Ring B): The electronic nature of this ring is influenced by the substituent on the original benzaldehyde. If this ring is electron-rich (e.g., containing activating groups like methoxy or hydroxyl), it will be the preferred site of iodination.

-

The α,β-Unsaturated System: While the double bond can react with electrophiles, aromatic substitution is generally favored under the conditions used for iodination.

-

The α-Methyl Group: In some cases, particularly with certain catalysts and conditions, iodination can occur at the methyl group adjacent to the carbonyl.[1]

Common iodinating reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodic acid) or N-Iodosuccinimide (NIS) often activated by a Brønsted or Lewis acid.[2][3] The use of an oxidizing agent is crucial to generate the highly electrophilic iodonium ion (I⁺) in situ from molecular iodine.[4][5] For electron-rich aromatic compounds, milder conditions using NIS and a catalytic amount of an acid like trifluoroacetic acid can provide excellent yields and regioselectivity.[3]

Regioselectivity: The position of iodination on the aromatic ring is governed by the directing effects of the existing substituents. For an unsubstituted benzalacetone, iodination is expected to occur preferentially on the more activated styryl ring (Ring B), primarily at the para position due to steric hindrance. If the para position is blocked, ortho-iodination may be observed. For activated systems, such as those containing hydroxyl or methoxy groups, iodination is strongly directed to the ortho and para positions relative to the activating group.[6]

Diagram of Electrophilic Iodination of Benzalacetone

Caption: Workflow for the direct iodination of benzalacetone.

Route B: Claisen-Schmidt Condensation with Iodinated Precursors

This is often the more regiochemically controlled and widely employed method for synthesizing iodinated benzalacetones.[7][8] The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone (possessing α-hydrogens) to form an α,β-unsaturated ketone.[9][10]

Causality Behind Experimental Choices:

By starting with a pre-iodinated benzaldehyde or acetophenone, the position of the iodine atom in the final product is predetermined. This strategy offers excellent control over the final structure and avoids the potential for isomeric mixtures that can arise from direct iodination.

The reaction is typically carried out in a protic solvent like ethanol or methanol with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9] The base deprotonates the α-carbon of the ketone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated system of the benzalacetone.

The choice of which precursor to iodinate (the benzaldehyde or the acetophenone) depends on the availability of the starting materials and the desired final product.

Diagram of Claisen-Schmidt Condensation for Iodinated Benzalacetones

Caption: Synthetic pathways using the Claisen-Schmidt condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative iodinated benzalacetone via both synthetic routes.

Protocol 1: Synthesis of (E)-1-(4-Iodophenyl)-3-phenylprop-2-en-1-one via Claisen-Schmidt Condensation (Route B)

This protocol describes the synthesis of an iodinated benzalacetone where the iodine is located on the benzoyl ring.

Materials:

-

4'-Iodoacetophenone

-

Benzaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4'-iodoacetophenone (1 equivalent) in ethanol.

-

To this solution, add benzaldehyde (1 equivalent).

-

While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%). The amount of base should be catalytic.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product should begin to form.

-

After the reaction is complete (typically a few hours), cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the solid with cold water until the washings are neutral to pH paper. This removes excess NaOH.

-

Further wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure (E)-1-(4-iodophenyl)-3-phenylprop-2-en-1-one.

-

Dry the purified crystals, determine the melting point, and calculate the yield.

Protocol 2: Synthesis of Benzalacetone and Subsequent Iodination (Route A)

This protocol outlines the two-step process of first synthesizing benzalacetone and then introducing an iodine atom.

Part 1: Synthesis of Benzalacetone

Materials:

-

Acetone

-

Benzaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a flask, combine benzaldehyde (1 equivalent) and acetone (1 equivalent) in ethanol.[9]

-

With stirring, add an aqueous solution of NaOH dropwise.[9]

-

Stir the mixture at room temperature. A yellow precipitate of benzalacetone will form.

-

After the reaction is complete, cool the mixture and collect the product by vacuum filtration.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

The crude benzalacetone can be purified by recrystallization from ethanol.

Part 2: Electrophilic Iodination of Benzalacetone

Materials:

-

Benzalacetone (from Part 1)

-

Molecular Iodine (I₂)

-

Iodic acid (HIO₃) or another suitable oxidizing agent

-

Ethanol (95%)

-

Sodium thiosulfate solution

-

Deionized water

Procedure:

-

Dissolve the synthesized benzalacetone (1 equivalent) in ethanol in a round-bottom flask.

-

Add molecular iodine (I₂) to the solution.

-

Slowly add a solution of the oxidizing agent (e.g., iodic acid in a small amount of water) to the stirred mixture.[6]

-

Heat the reaction mixture gently (e.g., 40-60 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and add deionized water to precipitate the iodinated product.

-

Collect the solid by vacuum filtration and wash with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.

-

Purify the crude iodinated benzalacetone by recrystallization from a suitable solvent.

-

Dry the product and characterize it to determine the yield and the regiochemistry of the iodination.

Purification and Characterization

Purification

The primary method for purifying solid iodinated benzalacetones is recrystallization . Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

For non-crystalline products or for separating isomeric mixtures, column chromatography on silica gel is an effective technique. A mobile phase of hexane and ethyl acetate in varying ratios is typically employed.

Characterization

The structure and purity of the synthesized iodinated benzalacetones are confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the enone system, typically in the range of 1650-1680 cm⁻¹. The C=C stretching of the alkene and aromatic rings will also be present. The C-I stretching vibration is usually observed in the far-infrared region.[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the vinylic protons of the α,β-unsaturated system, typically as doublets with a coupling constant (J) of around 15-16 Hz, confirming the trans (E) configuration. Aromatic protons will appear in the downfield region, and their splitting patterns can help determine the position of the iodine substituent.[7][12]

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 188-191 ppm. The signals for the aromatic carbons will be affected by the presence of the iodine atom, with the carbon directly attached to the iodine showing a characteristic chemical shift.[12]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the iodinated benzalacetone, confirming its molecular weight.

Data Presentation

Table 1: Comparison of Synthetic Routes for Iodinated Benzalacetones

| Feature | Route A: Direct Iodination | Route B: Claisen-Schmidt with Iodinated Precursors |

| Regiocontrol | Potentially low; can lead to isomeric mixtures. | High; the position of iodine is predetermined. |

| Starting Materials | Benzalacetone, iodinating agent. | Iodinated benzaldehyde or iodinated acetophenone. |

| Key Challenge | Controlling the site of iodination. | Synthesis or availability of iodinated precursors. |

| Typical Yields | Variable, depends on regioselectivity. | Generally good to excellent. |

| Suitability | When the desired isomer is the major product of direct iodination or when separation of isomers is feasible. | For the synthesis of specific, single-isomer products. |

Table 2: Representative Spectroscopic Data for a Para-Iodinated Benzalacetone

(Data is illustrative and may vary slightly based on the specific isomer and solvent)

| Spectroscopic Technique | Characteristic Features for (E)-1-(4-Iodophenyl)-3-phenylprop-2-en-1-one |

| IR (cm⁻¹) | ~1660 (C=O stretch), ~1580 (C=C stretch) |

| ¹H NMR (δ, ppm) | ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.7 (d, 2H, Ar-H ortho to I), ~7.6 (d, 1H, β-vinylic H), ~7.4 (m, 5H, Ar-H), ~7.3 (d, 1H, α-vinylic H) |

| ¹³C NMR (δ, ppm) | ~189 (C=O), ~144 (β-C), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~122 (α-C), ~99 (C-I) |

Conclusion

The synthesis of iodinated benzalacetones can be effectively achieved through two primary strategies: direct iodination of a pre-formed benzalacetone scaffold or a Claisen-Schmidt condensation using iodinated precursors. While direct iodination offers a more convergent approach, it often presents challenges in controlling regioselectivity. The Claisen-Schmidt condensation with iodinated starting materials provides a more robust and predictable method for obtaining specific isomers with high purity. The choice of the synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the desired level of isomeric purity. The protocols and characterization data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for their specific applications.

References

- Dighade, A. S., & Dighade, S. R. (2012). Synthesis of iodo-nitro-chalcones. Der Pharma Chemica, 4(4), 1465-1469.

- Claisen-Schmidt Condensation. (n.d.).

- Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis.

- Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).

- QM analyses of Electrophilic Aromatic Iodin

- Claisen–Schmidt condensation. (2023, December 19). In Wikipedia.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Data of 1 H-NMR and 13 C-NMR dibenzalacetone. (n.d.).

- Patil, B. R., et al. (2005). A practical and regioselective aromatic iodination of ortho-hydroxy substituted aromatic carbonyl compounds. Tetrahedron Letters, 46(42), 7179-7181.

- Patil, B. R., et al. (2006).

- Jumina, J., et al. (2019). Synthesis and Preliminary Evaluation of Several Chalcone Derivatives as Sunscreen Compounds. Chemistry Journal of Moldova, 14(2), 90-96.

- Barrie, J. R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5099–5103.

- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR. (n.d.). ChemicalBook.

- Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022, November 7). Chemia.

- Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.

- Lehmler, H. J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(8), 6847-6857.

- 3-(4-(1h-Imidazol-1-yl) phenyl)-1-(4-iodophenyl)prop-2-en-1-one. (n.d.). PubChem.

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 4. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Time for 4-(4-Iodophenyl)-3-buten-2-one Synthesis

Welcome to the technical support center for the synthesis of 4-(4-iodophenyl)-3-buten-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance the efficiency of your synthesis.

Introduction to the Synthesis

4-(4-Iodophenyl)-3-buten-2-one is an α,β-unsaturated ketone, a class of compounds commonly known as chalcones. Chalcones are valuable precursors in the synthesis of various heterocyclic compounds and serve as important intermediates in numerous biosynthetic pathways for flavonoids and isoflavonoids.[1] Due to their reactive α,β-unsaturated carbonyl group, chalcone derivatives exhibit a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1][2]

The most prevalent and straightforward method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction involves a base-catalyzed crossed aldol condensation between 4-iodobenzaldehyde and acetone.[2][3][4] A key feature of this reaction is that 4-iodobenzaldehyde lacks α-hydrogens, meaning it cannot enolize, which simplifies the reaction and prevents a mixture of products that can arise in other crossed aldol reactions.[5][6][7][8][9] This guide focuses on troubleshooting and optimizing this specific pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation for this synthesis?

A1: The reaction proceeds in two main stages: an aldol addition followed by dehydration.

-

Enolate Formation: A base, typically a hydroxide like NaOH or KOH, removes an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[6][10]

-

Aldol Addition: The acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-iodobenzaldehyde. This forms a β-hydroxy ketone intermediate (an aldol addition product).[6][9]

-

Dehydration (Condensation): This intermediate readily eliminates a molecule of water under the reaction conditions (often facilitated by heat) to form a stable, conjugated double bond.[7][9] The final product is the α,β-unsaturated ketone, 4-(4-iodophenyl)-3-buten-2-one.[6]

Caption: Mechanism of the Claisen-Schmidt Condensation.

Q2: What are the primary factors that control the reaction time?

A2: The reaction rate is primarily influenced by four key parameters:

-

Catalyst: The choice and concentration of the base are critical. Strong bases like NaOH and KOH are common.[11]

-

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions.[12] The dehydration step, in particular, is often accelerated by heat.[7][9]

-

Solvent: The solvent must effectively dissolve the reactants to allow them to interact. Ethanol and methanol are frequently used.[11]

-

Reactant Concentration & Stoichiometry: The concentration of reactants and the base catalyst directly impacts the frequency of molecular collisions and, therefore, the reaction speed.

Q3: Are there "green chemistry" alternatives to the traditional method?

A3: Yes, several green chemistry approaches have been developed to reduce solvent waste, energy consumption, and reaction times.[13]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to just a few minutes by providing rapid and uniform heating.[5][13]

-

Solvent-Free Grinding: This mechanochemical technique involves grinding the solid reactants with a solid catalyst (like powdered NaOH), eliminating the need for organic solvents and often simplifying product isolation.[5][13]

-

Ultrasonic Irradiation: Sonication can also accelerate the reaction by creating localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.[13]

Troubleshooting Guide: Optimizing Reaction Speed & Yield

This section addresses specific experimental issues in a question-and-answer format.

Caption: Troubleshooting workflow for slow reactions.

Problem: My reaction is extremely slow (taking many hours) or appears to have stalled completely.

-

Possible Cause 1: Ineffective Catalyst or Incorrect Concentration

-

Explanation: The reaction is base-catalyzed, and the rate is highly dependent on the base's activity and concentration. An old, carbonated, or improperly dissolved base will be ineffective. Too little base results in a slow rate of enolate formation, while too much can sometimes promote side reactions.

-

Solution:

-

Use a fresh, high-purity base. Solid NaOH or KOH pellets should be crushed into a fine powder before use to increase their surface area and dissolution rate.[5]

-

Verify Concentration: Typically, 1.0 to 1.2 equivalents of the base relative to the limiting reagent are used.[5]

-

Ensure Complete Dissolution: If preparing a solution of the base (e.g., KOH in ethanol), ensure it is fully dissolved before adding it to the reactant mixture.[5]

-

-

-

Possible Cause 2: Sub-optimal Temperature

-

Explanation: While many Claisen-Schmidt condensations proceed at room temperature, the activation energy barrier may be too high for a reasonable reaction rate, especially if reactant concentrations are low.

-

Solution:

-

Apply Gentle Heating: Gently warm the reaction mixture to 40-50 °C.[5] This often provides enough energy to significantly accelerate both the initial addition and the subsequent dehydration step without promoting significant side-product formation.

-

Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. If the reaction is still slow, the temperature can be incrementally increased.

-

-

-

Possible Cause 3: Poor Solubility of Reactants

-

Explanation: 4-Iodobenzaldehyde is a solid with limited solubility in some solvents. If the reactants are not in the same phase, the reaction rate will be severely limited by diffusion.

-

Solution:

-

Increase Solvent Volume: Add more solvent to ensure all solid reactants are fully dissolved.

-

Optimize Solvent Choice: While ethanol is common, methanol can also be effective.[11] For particularly stubborn solubility issues, consider a co-solvent system or alternative methods like micellar catalysis using surfactants like CTAB in water.[11]

-

Ensure Vigorous Stirring: Maintain strong agitation to maximize the interaction between reactants, especially if the product begins to precipitate.[5]

-

-

Problem: The reaction proceeds, but the final yield is low.

-

Possible Cause 1: Reversible Aldol Addition and Unfavorable Equilibrium

-

Explanation: The initial aldol addition step is reversible.[5] If the equilibrium lies towards the starting materials, the overall yield will be low. The key to a high yield is ensuring the reaction is driven forward by the subsequent, typically irreversible, dehydration step.

-

Solution:

-

Promote Dehydration: As mentioned above, heating the reaction mixture helps shift the equilibrium towards the final condensed product, which is stabilized by conjugation.[9]

-

Choice of Base: Stronger bases can favor the dehydration step.

-

-

-

Possible Cause 2: Competing Side Reactions

-

Explanation: Several side reactions can consume reactants and lower the yield.

-

Self-Condensation of Acetone: The acetone enolate can react with another molecule of acetone. This is usually slower than the reaction with the aromatic aldehyde but can become significant.

-

Michael Addition: The acetone enolate can act as a Michael donor and attack the β-carbon of the newly formed chalcone product, leading to an unwanted adduct.[11]

-

-

Solution:

-

Control Stoichiometry: Use a slight excess of the 4-iodobenzaldehyde or add the acetone slowly to a mixture of the aldehyde and the base. This ensures that the enolate, once formed, is more likely to encounter the aldehyde than another acetone molecule or the product.[8][9]

-

Maintain Lower Temperatures: While heat accelerates the desired reaction, it can also accelerate side reactions. Find the lowest temperature that gives a reasonable reaction time (e.g., 40 °C) to maximize selectivity.

-

-

Optimized Experimental Protocols

Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This protocol is a reliable, conventional method for the synthesis.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzaldehyde (1.0 eq) and acetone (1.5-2.0 eq) in absolute ethanol.

-

Reagent Addition: While stirring the solution vigorously at room temperature, add a solution of potassium hydroxide (KOH, 1.2 eq) in ethanol dropwise over 5-10 minutes.[5]

-

Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. A precipitate of the yellow chalcone product should begin to form.

-

Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the 4-iodobenzaldehyde spot. The reaction is often complete within 1-3 hours.

-

Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the crude product by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to remove the KOH catalyst, followed by a wash with a small amount of cold ethanol.[5] The product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This "green chemistry" protocol significantly reduces reaction time and solvent waste.[13]

-

Preparation: In a porcelain mortar, combine 4-iodobenzaldehyde (1.0 eq) and powdered sodium hydroxide (NaOH, 1.0 eq).

-

Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.[5]

-

Reagent Addition: Add acetone (1.0-1.2 eq) to the mortar.

-

Reaction: Transfer the resulting paste to a microwave-safe vessel. Irradiate in a laboratory microwave reactor (e.g., 100-300W) for short intervals (e.g., 30-60 seconds) until the reaction is complete, as monitored by TLC. The total reaction time is typically under 5 minutes.

-

Isolation: Allow the vessel to cool. Add cold water to the solid product and stir to dissolve the NaOH.

-

Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral.[5] Recrystallize from ethanol if necessary.

Data Summary: Influence of Conditions

The following table summarizes typical outcomes based on different reaction conditions, synthesized from literature reports.

| Catalyst (eq) | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield | Reference |

| NaOH (1.2) | Ethanol | 25 (Room Temp) | 2-4 hours | Good to Excellent | [10][11] |

| KOH (1.2) | Ethanol | 40-50 | 1-2 hours | Excellent | [4][5] |

| NaOH (1.0) | None (Grinding) | N/A | 10-20 minutes | Good | [5][13] |

| NaOH (1.0) | None (Microwave) | N/A (Microwave) | 2-5 minutes | Excellent | [13] |

| CTAB / NaOH | Water (Micellar) | 25 (Room Temp) | 24 hours | Good | [11] |

References

-

Pescarmona, L., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Cirrincione, G., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. Available at: [Link]

-

Thirunarayanan, G. (2015). Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

-

Liebeskind, L. S., & Peña-Cabrera, E. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses. Available at: [Link]

-

Syam, S., et al. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Kumar, D., et al. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Bakry, A., et al. (2020). Synthesis of 4-(4-methoxyphenyl)-4-phenyl-3-buten-2-ones with conventional heating in the presence of an inorganic base. ResearchGate. Available at: [Link]

-

University of Missouri-St. Louis. Claisen-Schmidt Condensation. UMSL Chemistry. Available at: [Link]

-

Reddit. (2021). Aldol reaction/condensation prevention or slowed. r/OrganicChemistry. Available at: [Link]

-

Taylor, C., et al. (2018). Telescoped synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in a three-step continuous flow process. Chemical Engineering Journal. Available at: [Link]

-

PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

-

Brahmbhatt, S. (n.d.). Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. Available at: [Link]

-

Magritek. (n.d.). Carbon. Available at: [Link]

-

Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Effect of temperature on the synthesis of 4a. Available at: [Link]

-

Chegg. (2020). Multistep Synthesis Preparation of. Available at: [Link]

-

Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

- Google Patents. (2013). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

- Google Patents. (2013). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

ResearchGate. (n.d.). Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone over anatase-TiO2 catalyst. Available at: [Link]

-

Leah4sci. (2016). Aldol Condensation Reaction Shortcut. YouTube. Available at: [Link]

-

Organic Syntheses. (n.d.). TRIFLUOROMETHYLATION AT THE α-POSITION OF α,β-UNSATURATED KETONES. Available at: [Link]

-

Schmidt, B., et al. (2017). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Catalyst‐Free Condensation of 4‐Phenylbut‐3‐yn‐2‐one (1 a) with... Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Available at: [Link]

-

Yuliana, A., et al. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Rasayan Journal of Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jocpr.com [jocpr.com]

- 3. saudijournals.com [saudijournals.com]

- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. praxilabs.com [praxilabs.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aldol condensation - Wikipedia [en.wikipedia.org]

- 9. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

Technical Support Center: Suppression of Hydrodehalogenation (Deiodination)

Status: Operational Operator: Senior Application Scientist Ticket ID: PD-DEIOD-001 Subject: Minimizing Aryl-Iodide Reduction in Palladium-Catalyzed Cross-Coupling

Core Directive: The Deiodination Paradox

Welcome to the bench. You are likely here because your aryl iodide (Ar-I) starting material is disappearing, but instead of forming the desired C-C or C-N bond, it is converting into the reduced arene (Ar-H).

The Scientific Reality:

Aryl iodides are the most reactive electrophiles in oxidative addition. However, this speed is their Achilles' heel. Because oxidative addition (

Your Goal: Accelerate the catalytic cycle (

Diagnostic Triage: Is it Deiodination?

Before changing ligands, confirm the pathway. Deiodination (Hydrodehalogenation) is distinct from homocoupling or decomposition.

Use this decision matrix to diagnose your crude LCMS/GCMS data:

Figure 1: Diagnostic logic for categorizing reaction failure modes.

Mechanistic Troubleshooting: The "Why" and "How"

If you reached Result C (Deiodination) , the mechanism is likely

The Hydride Source Matrix

The hydrogen atom on your arene ring usually originates from one of these three sources. You must systematically eliminate them.

| Hydride Source | Mechanism | Risk Level | Mitigation Strategy |

| Alcohol Solvents (IPA, MeOH, EtOH) | Critical | Switch to DMF, Toluene, or Dioxane . Avoid 2° alcohols (IPA) entirely. | |

| Alkoxide Bases (NaOtBu, NaOEt) | The base coordinates to Pd; if it has | High | Switch to inorganic bases: K |

| Trace Water | Water hydrolyzes the Pd-Ar bond or facilitates protodeboronation (if Suzuki). | Medium | Use anhydrous solvents; add 3Å Molecular Sieves ; switch to Schlenk technique. |

The Divergent Pathway Diagram

Understanding where the cycle breaks is crucial for selecting the right ligand.

Figure 2: The kinetic competition between Transmetallation (Blue) and Deiodination (Red).

Protocol Optimization: The "Anti-Reduction" System

To fix this, we must use a system that is bulky (to enforce reductive elimination) and anhydrous (to remove protons).

Recommended Ligand: Q-Phos or XPhos

Why?

-

Q-Phos (Hartwig): This pentaphenyl-ferrocenyl ligand is extremely bulky. It forms a monolithic "wall" around the Pd center. This steric bulk accelerates reductive elimination of the desired C-C bond while destabilizing the transition state required for

-hydride elimination [1]. -

XPhos (Buchwald): Excellent for aryl chlorides, but also highly effective here because it boosts the rate of transmetallation, minimizing the time the Pd(II) species spends in the "danger zone" [2].

The "Gold Standard" Protocol (Suzuki-Miyaura)

Use this protocol when Ar-H is observed >10%.

-

Catalyst Loading: 1–2 mol% Pd(OAc)

+ 2–4 mol% Q-Phos (or XPhos ).-

Note: Premixing Pd(OAc)

and ligand in solvent for 5 mins is often beneficial.

-

-

Solvent: Toluene (Anhydrous).

-

Alternative: Dioxane if solubility is an issue. Avoid DMF if heating >100°C is required, as DMF can decompose to form reducing species.

-

-

Base: K

PO-

Crucial: Use solid, anhydrous K

PO

-

-

Concentration: High concentration (0.5 M to 1.0 M).

-

Reason: Bimolecular reactions (Transmetallation) are favored by high concentration. Unimolecular decomposition (Deiodination) is less sensitive to concentration. Pushing concentration favors the desired pathway.

-

-

Temperature: 80–100 °C.

Protocol Summary Table:

| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |

| Ligand | PPh | Q-Phos , XPhos , SPhos |

| Base | NaOEt, NaOtBu, Et | K |

| Solvent | Isopropanol, Ethanol, MeOH | Toluene , Dioxane , THF |

| Conc. | 0.1 M | 0.5 M - 1.0 M |

Frequently Asked Questions (FAQs)

Q: Why does my aryl iodide reduce even when I use Toluene and Carbonate base (no obvious hydride source)? A: Check your boronic acid. In Suzuki couplings, "protodeboronation" can mimic deiodination. If your boronic acid hydrolyzes and loses the boron group, you get Ar-H. However, if you are certain it is deiodination of the halide, the hydride source is likely trace water acting on the Pd-Ar bond, or the boronic acid itself acting as a reducing agent (rare, but possible with electron-poor aryls). Add 3Å molecular sieves and switch to a boronic ester (pinacol ester) which is more stable [3].

Q: Can I use Pd/C (Heterogeneous) to stop this? A: Generally, no. Pd/C is an excellent hydrogenation catalyst. If there is any hydrogen gas generated (even trace amounts from solvent decomposition) or if the solvent is an alcohol, Pd/C will aggressively reduce the aryl iodide. Homogeneous catalysis with bulky ligands is safer for preserving the halide if the coupling is slow.

Q: I am coupling a nitrogen heterocycle (e.g., 2-iodopyridine) and getting massive reduction. Why? A: Pyridines and imidazoles can coordinate to the Palladium, displacing your phosphine ligand. A "ligandless" Pd species is extremely prone to side reactions.

-

Fix: Use a ligand with higher binding affinity (like XPhos or BrettPhos ) and increase the ligand-to-metal ratio to 2:1 or 3:1 to outcompete the substrate for the metal center [4].

Q: Is Pd(PPh

References

-

Q-Phos Development & Utility: Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C-C, C-N, and C-O Bond-Forming Cross-Couplings.[1] The Journal of Organic Chemistry.

-

Buchwald Ligands (XPhos) & Dehalogenation: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

Protodeboronation vs Dehalogentaion: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Heterocycle Coupling Challenges: Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.

Sources

Technical Support Center: Troubleshooting Low Conversion in the Heck Reaction of Aryl Iodides

An Application Scientist's Guide to the Heck Reaction

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Mizoroki-Heck reaction, specifically when using aryl iodides. As Senior Application Scientists, we understand that even well-established reactions can present practical difficulties. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Specific Experimental Issues

Question: My reaction is sluggish or stalls completely. What are the likely causes related to the catalyst?

Answer: